molecular formula C18H21NO3 B182045 4-[(1-Adamantylcarbonyl)amino]benzoic acid CAS No. 62144-92-7

4-[(1-Adamantylcarbonyl)amino]benzoic acid

Cat. No.: B182045
CAS No.: 62144-92-7
M. Wt: 299.4 g/mol
InChI Key: RXUAHMQUGGEWOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Adamantylcarbonyl)amino]benzoic acid typically involves the reaction of 1-adamantylamine with 4-carboxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Adamantylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 4-[(1-Adamantylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The carbonyl and benzoic acid moieties can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Adamantylcarbonyl)amino]phenylacetic acid
  • 4-[(1-Adamantylcarbonyl)amino]benzamide
  • 4-[(1-Adamantylcarbonyl)amino]benzonitrile

Uniqueness

4-[(1-Adamantylcarbonyl)amino]benzoic acid is unique due to its combination of an adamantyl group and a benzoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable in various research applications .

Properties

IUPAC Name

4-(adamantane-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(21)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUAHMQUGGEWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400917
Record name 4-[(1-adamantylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62144-92-7
Record name 4-[(1-adamantylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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